

Application Notes and Protocols for ONX-0914 TFA in Flow Cytometry

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Compound of Interest

Compound Name: ONX-0914 TFA

Cat. No.: B10824678

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Introduction

ONX-0914 TFA (also known as PR-957 TFA) is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin.[1][2][3][4] The immunoproteasome plays a crucial role in processing proteins for antigen presentation and is involved in the regulation of cytokine production and T cell differentiation.[5][6] Specifically, ONX-0914 targets the chymotrypsin-like subunit of the immunoproteasome, LMP7 (low-molecular mass polypeptide-7), and to a lesser extent, the LMP2 subunit.[5][6][7] By inhibiting the immunoproteasome, ONX-0914 can modulate immune responses, making it a valuable tool for studying immune-mediated diseases and for potential therapeutic applications.[5][6][7] Flow cytometry is an indispensable technique for dissecting the cellular effects of ONX-0914, allowing for the precise analysis of immune cell populations, their activation status, and cytokine profiles.

Mechanism of Action

ONX-0914 acts as a noncompetitive and irreversible inhibitor of the immunoproteasome.[1][2] Its primary target, the LMP7 subunit, is critical for the chymotrypsin-like activity of the immunoproteasome. Inhibition of this activity disrupts the generation of antigenic peptides for presentation on MHC class I molecules, thereby affecting CD8+ T cell responses.[5][7] Furthermore, ONX-0914 has been shown to skew T cell differentiation, limiting the development of pro-inflammatory Th1 and Th17 cells while promoting the differentiation of

regulatory T cells (Tregs).[5][7] It also impacts the functionality of dendritic cells (DCs) by hindering their ability to prime T cells.[5][7] The downstream effects of ONX-0914 treatment include a reduction in the secretion of inflammatory cytokines by various immune cells, including peripheral blood mononuclear cells (PBMCs) and T cells.[5][7]

Data Summary

The following tables summarize the quantitative effects of ONX-0914 as reported in various studies.

Table 1: Effects of ONX-0914 on Immune Cell Populations and Phenotype

Cell Type	Species	Experimental Model	ONX-0914 Dose/Concentration	Observed Effect	Reference
CD4+ T cells	Mouse	In vivo (atherosclerosis)	10 mg/kg	Reduced levels of antigen-experienced T cells.	[5]
Th1 cells	Mouse	In vivo (atherosclerosis)	10 mg/kg	Reduced levels in advanced atherosclerosis.	[5]
Dendritic Cells (DCs)	Mouse	In vivo (atherosclerosis)	10 mg/kg	Reduced levels and activation.	[5] [7]
Macrophages	Mouse	In vivo (atherosclerosis)	10 mg/kg	Reduced levels and activation.	[7]
Adipose Stem Cells	Mouse	In vivo (WTD-fed)	10 mg/kg	Massively reduced numbers.	[7]
Preadipocytes	Mouse	In vivo (WTD-fed)	10 mg/kg	Massively reduced numbers.	[7]
Neutrophils	Mouse	In vivo (atherosclerosis)	10 mg/kg	Significant increase in blood.	[7]
Patrolling Monocytes	Mouse	In vivo (atherosclerosis)	10 mg/kg	Reduced populations.	[7]

Eosinophils	Mouse	In vivo (allergic airway inflammation)	10 mg/kg	Reduced infiltration in BALF and lungs.	[8]
$\alpha\beta$ + T cells	Mouse	In vivo (psoriasis model)	10 mg/kg	Significantly decreased IL- 17A secretion.	[9]

Table 2: Effects of ONX-0914 on Cytokine Production

Cytokine	Cell Type/Source	Species	ONX-0914 Dose/Concentration	Observed Effect	Reference
IL-6	Mouse	In vivo (serum)	10 mg/kg	Elevated levels.	[7]
TNF- α	Mouse	In vivo (serum)	10 mg/kg	Elevated levels.	[7]
IL-1 β	Mouse	In vivo (serum)	10 mg/kg	Trend towards increased levels.	[7]
IL-1 β	Human (THP-1 cells)	In vitro	50 nM	Increased mRNA levels.	[10]
TNF- α	Human (THP-1 cells)	In vitro	50 nM	Increased mRNA levels.	[10]
CXCL8	Human (THP-1 cells)	In vitro	50 nM	130-fold increase in mRNA levels.	[10]
IL-17A	Mouse (CD4+ T cells)	In vivo (psoriasis model)	10 mg/kg	Significantly reduced percentage of IL-17A+ cells in lymph nodes and spleen.	[9]
IL-22	Mouse (T cells)	In vivo (psoriasis model)	10 mg/kg	Reduced secretion.	[9]

Experimental Protocols

This section provides a generalized protocol for analyzing the effects of **ONX-0914 TFA** on immune cells using flow cytometry. This protocol should be adapted based on the specific cell type, experimental goals, and available reagents.

Materials:

- **ONX-0914 TFA**
- DMSO (for dissolving **ONX-0914 TFA**)
- Cell culture medium (e.g., RPMI-1640) supplemented with FBS, penicillin/streptomycin
- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Cell stimulation reagents (e.g., PMA, Ionomycin, Brefeldin A for intracellular cytokine staining)
- Fluorochrome-conjugated antibodies specific for cell surface and intracellular markers of interest
- Fixation/Permeabilization buffers (for intracellular staining)
- Viability dye (e.g., 7-AAD, DAPI, or a fixable viability dye)
- Flow cytometer

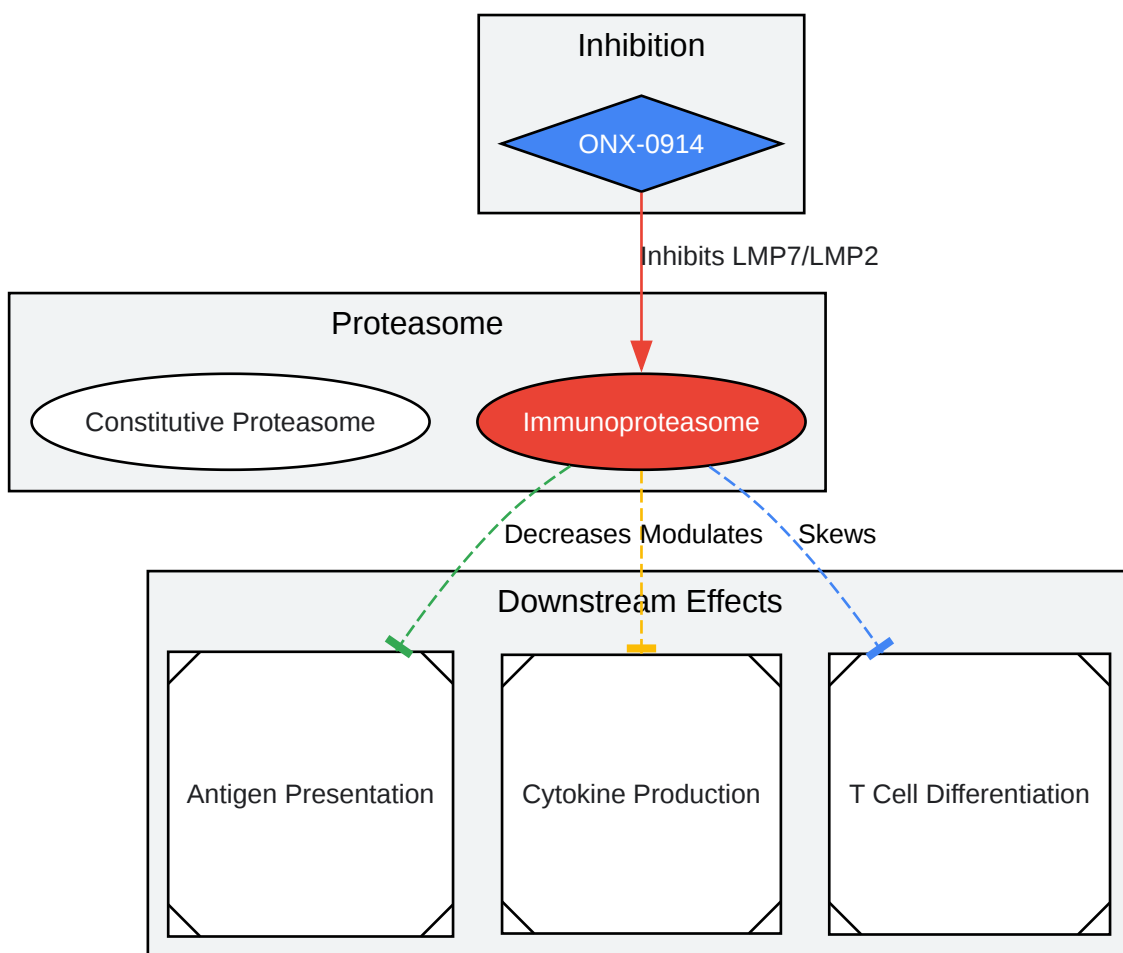
Protocol:

- Preparation of **ONX-0914 TFA** Stock Solution:
 - Dissolve **ONX-0914 TFA** in DMSO to create a high-concentration stock solution (e.g., 10 mM).
 - Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.^[2]

- Cell Preparation:
 - Isolate primary immune cells (e.g., PBMCs, splenocytes, or specific subpopulations) using standard methods such as Ficoll-Paque density gradient centrifugation or magnetic-activated cell sorting (MACS).
 - Alternatively, use cultured immune cell lines.
 - Resuspend cells in complete culture medium at a concentration of $1-2 \times 10^6$ cells/mL.
- ONX-0914 Treatment:
 - Dilute the **ONX-0914 TFA** stock solution in culture medium to the desired final concentrations. Typical in vitro concentrations range from 50 nM to 300 nM.[\[10\]](#)[\[11\]](#)
 - Add the diluted **ONX-0914 TFA** to the cell suspension. Include a vehicle control (DMSO) at the same final concentration as in the highest **ONX-0914 TFA** treatment group.
 - Incubate the cells for the desired period. Incubation times can vary from a few hours to several days depending on the experimental endpoint. For example, a 6-hour incubation has been used prior to lentiviral transduction studies.[\[10\]](#)[\[12\]](#)
- Cell Stimulation (for cytokine analysis):
 - If analyzing intracellular cytokine production, stimulate the cells for the last 4-6 hours of the ONX-0914 treatment period.
 - A common stimulation cocktail is PMA (e.g., 25 ng/mL) and Ionomycin (e.g., 500 ng/mL) in the presence of a protein transport inhibitor such as Brefeldin A (e.g., 10 µg/mL) or Monensin.[\[8\]](#)
- Staining for Flow Cytometry:
 - Surface Staining:
 - Harvest the cells and wash them with cold PBS or Flow Cytometry Staining Buffer.
 - Resuspend the cells in a small volume of staining buffer.

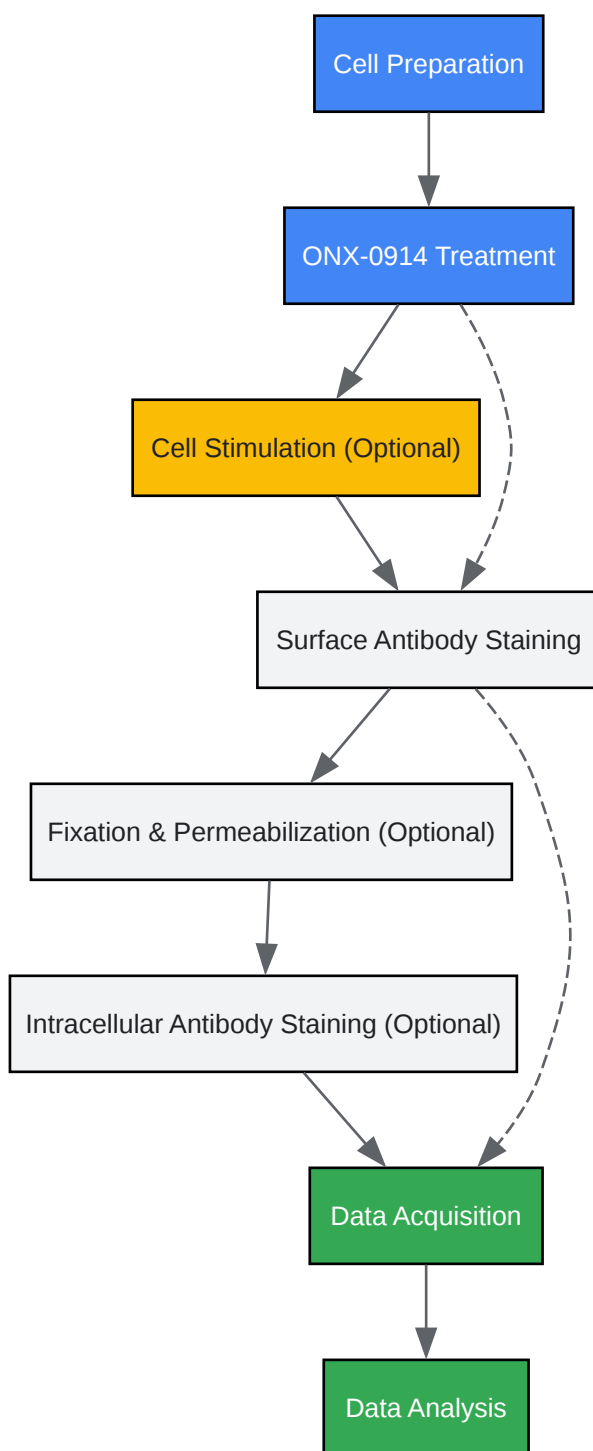
- Add a viability dye according to the manufacturer's instructions to distinguish live and dead cells.
- Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers.
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with staining buffer.
- Intracellular Staining (if applicable):
 - After surface staining and washing, fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 10-20 minutes at room temperature.
 - Wash the cells with PBS.
 - Permeabilize the cells using a permeabilization buffer (e.g., containing saponin or a mild detergent).
 - Add a cocktail of fluorochrome-conjugated antibodies against intracellular targets (e.g., cytokines, transcription factors).
 - Incubate for 30-45 minutes at room temperature or 4°C in the dark.
 - Wash the cells twice with permeabilization buffer.
- Data Acquisition and Analysis:
 - Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
 - Acquire data on a flow cytometer. Ensure that appropriate compensation controls (single-stained beads or cells) are run for each fluorochrome used.
 - Analyze the data using flow cytometry analysis software. Gate on single, live cells before analyzing the expression of markers on different cell populations.

Visualizations



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Caption: Signaling pathway inhibited by ONX-0914.



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Caption: Experimental workflow for flow cytometry with ONX-0914.

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